![molecular formula C22H22FN9O B2865859 2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-46-6](/img/structure/B2865859.png)
2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups are common in many biologically active compounds, including drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings, as well as the pyrazolo[3,4-d]pyrimidin-1-yl group, would contribute to its three-dimensional structure .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The types of reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the polarity of the molecule .Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to exhibit antiviral activities. Compounds similar to the one could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . By studying the interaction of these compounds with viral proteins, researchers can develop new antiviral drugs.
Cancer Therapeutics
The structural complexity of this compound suggests potential in cancer research. Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in targeting and inhibiting the growth of cancer cells . This compound could be part of studies aiming to discover novel oncology treatments.
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties. The compound could be used to explore new anti-inflammatory agents that work by inhibiting specific pathways involved in inflammation, potentially leading to new treatments for conditions like arthritis or asthma .
Antimicrobial and Antifungal Studies
The structural features of this compound suggest potential antimicrobial and antifungal activities. By testing against a range of bacteria and fungi, researchers can determine its efficacy and mechanism of action, which could contribute to the development of new antibiotics or antifungal medications .
Plant Growth and Development
Indole derivatives, such as indole-3-acetic acid, play a role in plant hormone regulation. The compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture and horticulture .
Enzyme Inhibition Studies
Given the diverse biological activities of indole derivatives, this compound could be used in research focused on enzyme inhibition. It could serve as a lead compound in the design of inhibitors for enzymes that are therapeutic targets, such as proteases or kinases involved in disease processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN9O/c23-18-5-2-1-4-16(18)21(33)24-8-9-32-20-17(14-29-32)19(27-15-28-20)30-10-12-31(13-11-30)22-25-6-3-7-26-22/h1-7,14-15H,8-13H2,(H,24,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEZMMRALSILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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